phenyl N-(3-sulfamoylphenyl)carbamate phenyl N-(3-sulfamoylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 129513-94-6
VCID: VC2791131
InChI: InChI=1S/C13H12N2O4S/c14-20(17,18)12-8-4-5-10(9-12)15-13(16)19-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18)
SMILES: C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31 g/mol

phenyl N-(3-sulfamoylphenyl)carbamate

CAS No.: 129513-94-6

Cat. No.: VC2791131

Molecular Formula: C13H12N2O4S

Molecular Weight: 292.31 g/mol

* For research use only. Not for human or veterinary use.

phenyl N-(3-sulfamoylphenyl)carbamate - 129513-94-6

Specification

CAS No. 129513-94-6
Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
IUPAC Name phenyl N-(3-sulfamoylphenyl)carbamate
Standard InChI InChI=1S/C13H12N2O4S/c14-20(17,18)12-8-4-5-10(9-12)15-13(16)19-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18)
Standard InChI Key BPTSGABACXLUHY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N
Canonical SMILES C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N

Introduction

Phenyl N-(3-sulfamoylphenyl)carbamate is a synthetic organic compound belonging to the class of sulfonamide derivatives. Its molecular structure combines a phenyl carbamate moiety and a sulfamoylphenyl group, making it a candidate for pharmaceutical and biochemical applications. This article provides an in-depth review of its physicochemical properties, synthesis, potential applications, and biological activity.

Structural Overview

Phenyl N-(3-sulfamoylphenyl)carbamate consists of:

  • A phenyl carbamate group (NHCOO-NHCOO-) contributing to hydrogen bonding.

  • A sulfamoylphenyl group (SO2NH2-SO_2NH_2) known for its role in biological activity, particularly as a carbonic anhydrase inhibitor in sulfonamide derivatives.

The combination of these functional groups suggests potential pharmacological relevance, particularly in enzyme inhibition and drug design.

Synthesis

While specific details on the synthesis of phenyl N-(3-sulfamoylphenyl)carbamate are not readily available in the provided sources, compounds with similar structures are typically synthesized through:

  • Carbamoylation Reaction: Reacting a phenol derivative with an isocyanate or carbamoyl chloride.

  • Sulfonamide Formation: Introducing the sulfamoyl group via sulfonation reactions using chlorosulfonic acid or sulfonamide precursors.

Pharmaceutical Potential

Sulfonamide derivatives like phenyl N-(3-sulfamoylphenyl)carbamate are widely studied for their roles as:

  • Carbonic Anhydrase Inhibitors: These enzymes are involved in pH regulation and ion transport, making inhibitors useful in treating glaucoma, epilepsy, and cancer .

  • Antimicrobial Agents: Sulfonamides exhibit antibacterial properties by interfering with folic acid synthesis in bacteria.

Biochemical Research

The compound's functional groups suggest potential as a ligand in biochemical assays targeting enzyme active sites or receptor binding studies.

Biological Activity

While no direct studies on phenyl N-(3-sulfamoylphenyl)carbamate were identified, related sulfonamide derivatives have demonstrated:

  • Selective Enzyme Inhibition: Targeting specific isoforms of carbonic anhydrases (e.g., hCA II and XII) .

  • Antimicrobial Activity: Effective against bacterial strains due to interference with metabolic pathways.

  • Antitumor Properties: Sulfonamide scaffolds have shown promise in inhibiting tumor growth through enzyme modulation .

Future Research

  • In Vitro Studies: Evaluate enzyme inhibition profiles and antimicrobial activity.

  • Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion (ADME).

  • Structural Optimization: Modify functional groups to enhance selectivity and reduce toxicity.

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